(3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product .
Scientific Research Applications
Chemical Sensing and Metal Ion Interaction
A Schiff base derivative of antipyrine exhibited remarkable colorimetric response to Fe3+ and fluorescence “turn-on” behavior towards Al3+. Binding with Fe3+ induced a distinct color change under daylight, while recognition of Al3+ was responsible for blue fluorescent emission. The compound's interaction with various metal ions suggests potential applications in chemical sensing and analysis (Soufeena & Aravindakshan, 2019).
Biological Activities
Derivatives of pyrazole have been recognized for their biological and pharmacological activities. For instance, specific synthesized pyrazole derivatives exhibited moderate antibacterial and antioxidant activities. The compounds' interactions with enzymes and amino acid residues were explored through molecular docking tools, highlighting their potential in drug design and biological studies (Lynda, 2021).
Dual Inhibitory Properties
A study on dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones demonstrated potent combined bronchodilatory and anti-inflammatory activity. Adjustments in the substituents significantly influenced the inhibitory profile, suggesting applications in therapeutic areas requiring precise modulation of biological pathways (Ochiai et al., 2012).
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-12(10(2)19-18-9)15(21)20-7-4-11(8-20)23-14-13(22-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJHPMJPDLPUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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